molecular formula C9H7F2NO B15249538 2-(Difluoromethyl)-1H-indol-5-ol

2-(Difluoromethyl)-1H-indol-5-ol

Cat. No.: B15249538
M. Wt: 183.15 g/mol
InChI Key: JPROSLIHNSWAEK-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-1H-indol-5-ol is an organic compound that belongs to the class of indoles. Indoles are heterocyclic compounds that are widely found in nature and have significant biological and pharmacological activities. The presence of the difluoromethyl group in this compound enhances its chemical properties, making it a valuable molecule in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethyl)-1H-indol-5-ol typically involves the introduction of the difluoromethyl group into the indole structure. One common method is the difluoromethylation of indole derivatives using difluoromethylation reagents. For example, the reaction of indole with difluoromethyl sulfone in the presence of a base such as sodium hydride can yield this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processesThe use of transition metals such as copper or iron can enhance the efficiency and selectivity of the reaction .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-1H-indol-5-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted indole derivatives .

Scientific Research Applications

2-(Difluoromethyl)-1H-indol-5-ol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-1H-indol-5-ol involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s ability to form hydrogen bonds, increasing its affinity for biological targets. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trifluoromethyl)-1H-indol-5-ol
  • 2-(Chloromethyl)-1H-indol-5-ol
  • 2-(Bromomethyl)-1H-indol-5-ol

Uniqueness

2-(Difluoromethyl)-1H-indol-5-ol is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. The difluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable molecule in drug design and development .

Properties

Molecular Formula

C9H7F2NO

Molecular Weight

183.15 g/mol

IUPAC Name

2-(difluoromethyl)-1H-indol-5-ol

InChI

InChI=1S/C9H7F2NO/c10-9(11)8-4-5-3-6(13)1-2-7(5)12-8/h1-4,9,12-13H

InChI Key

JPROSLIHNSWAEK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1O)C=C(N2)C(F)F

Origin of Product

United States

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